REACTION_CXSMILES
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Br[CH:2]([CH3:4])[CH3:3].[Cl:5][C:6]1[CH:15]=[C:14]([I:16])[C:13]([OH:17])=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2.C([O-])([O-])=O.[K+].[K+].[NH4+].[Cl-]>CS(C)=O>[Cl:5][C:6]1[CH:15]=[C:14]([I:16])[C:13]([O:17][CH:2]([CH3:4])[CH3:3])=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2 |f:2.3.4,5.6|
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Name
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|
Quantity
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0.46 mL
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Type
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reactant
|
Smiles
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BrC(C)C
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Name
|
|
Quantity
|
1 g
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Type
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reactant
|
Smiles
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ClC1=C2C=CC=NC2=C(C(=C1)I)O
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Name
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|
Quantity
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1.86 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture extracted with dichloromethane (10 mL×3)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
Diethyl ether (40 mL) was added to the residue
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Type
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WASH
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Details
|
the resulting mixture washed successively with 2 N NaOH, H2O and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CC=NC2=C(C(=C1)I)OC(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |